molecular formula C12H10N4O3S B5423532 N-{5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B5423532
M. Wt: 290.30 g/mol
InChI Key: VMLNALPMXPJHEM-AATRIKPKSA-N
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Description

“N-{5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-yl}acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle that’s often found in various pharmaceuticals . The compound also has a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group. This group is often found in explosives, dyes, and polymers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a thiadiazole ring work by interacting with biological receptors .

Properties

IUPAC Name

N-[5-[(E)-2-(3-nitrophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-8(17)13-12-15-14-11(20-12)6-5-9-3-2-4-10(7-9)16(18)19/h2-7H,1H3,(H,13,15,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLNALPMXPJHEM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NN=C(S1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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